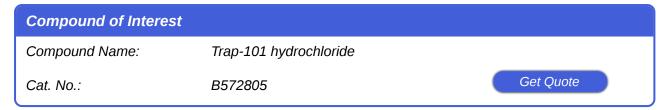


Benchmarking Trap-101 Hydrochloride Against Standard of Care in Preclinical Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of **Trap-101 hydrochloride** (HCB101), a novel CD47-SIRP α antagonist, against current standard-of-care and investigational agents in hematological and solid tumor models. The data presented is based on publicly available preclinical studies, offering an objective assessment to inform research and development decisions.

Executive Summary

Trap-101 hydrochloride (HCB101) is a third-generation SIRPα-Fc fusion protein designed to block the CD47-SIRPα "don't eat me" signal, thereby enhancing macrophage-mediated phagocytosis of cancer cells.[1] Preclinical data demonstrates that HCB101 exhibits potent anti-tumor activity across a range of hematological and solid tumor xenograft models.[2] Notably, in head-to-head studies, HCB101 shows superior or comparable efficacy to other CD47-targeting agents, including magrolimab (Hu5F9-G4), TTI-622, and evorpacept (ALX148), which are considered part of the evolving standard of care or are in late-stage clinical development.

Mechanism of Action: The CD47-SIRPα Axis

The CD47 protein is often overexpressed on the surface of cancer cells, where it interacts with the SIRP α receptor on macrophages. This interaction transmits an inhibitory signal that prevents the macrophage from engulfing and destroying the cancer cell. **Trap-101**



hydrochloride acts as a "ligand trap," binding to CD47 on tumor cells and blocking its interaction with SIRPα, thus enabling the phagocytic activity of macrophages.



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